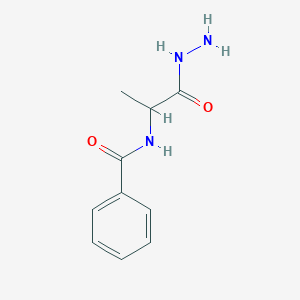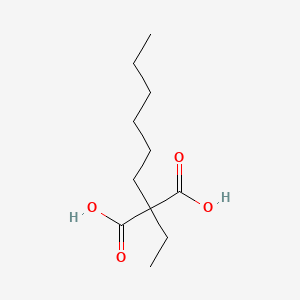
2-Ethyl-2-hexylmalonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-hexylmalonic acid is an organic compound with the molecular formula C11H20O4. It is a derivative of malonic acid, characterized by the presence of ethyl and hexyl groups attached to the central carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-2-hexylmalonic acid typically involves the alkylation of malonic ester. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide. The resulting enolate ion then undergoes nucleophilic substitution with ethyl and hexyl halides to form the desired product. The reaction conditions generally include:
Base: Sodium ethoxide or sodium hydride
Solvent: Ethanol or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of malonic ester synthesis can be applied. Large-scale production would likely involve continuous flow reactors to ensure efficient mixing and reaction control.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2-hexylmalonic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Alkylation or acylation reactions at the alpha position using alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride
Major Products:
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2-Ethyl-2-hexylmalonic acid finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethyl-2-hexylmalonic acid involves its interaction with various molecular targets and pathways. As a malonic acid derivative, it can act as a competitive inhibitor of enzymes that utilize malonate or its derivatives as substrates. This inhibition can affect metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
- 2-Methylmalonic acid
- 2-Ethylmalonic acid
- 2-Phenylmalonic acid
Comparison: 2-Ethyl-2-hexylmalonic acid is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with biological molecules. Compared to 2-methylmalonic acid and 2-ethylmalonic acid, the hexyl group provides additional hydrophobic character, potentially affecting its behavior in organic and aqueous environments.
Properties
CAS No. |
4473-04-5 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-ethyl-2-hexylpropanedioic acid |
InChI |
InChI=1S/C11H20O4/c1-3-5-6-7-8-11(4-2,9(12)13)10(14)15/h3-8H2,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
ZFUULEVFTWFFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


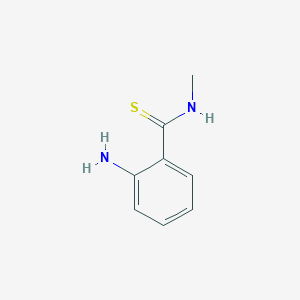
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12002116.png)
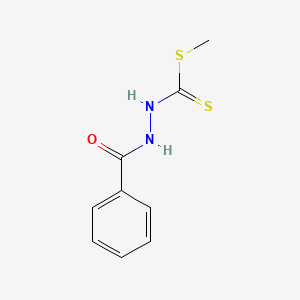

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12002126.png)


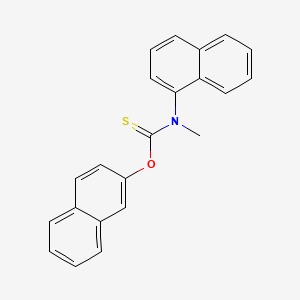

![2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid](/img/structure/B12002154.png)
![2-chloro-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B12002171.png)
![9-Chloro-2-(4-methylphenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002172.png)
![5-(4-methoxyphenyl)-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002180.png)
